3-Hydroxymethyl-2-methylimidazo(2,1-b)benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxymethyl-2-methylimidazo(2,1-b)benzothiazole (HMMBzT) is a heterocyclic aromatic compound that is formed during the cooking of meat and fish at high temperatures. It is classified as a mutagenic and carcinogenic compound that can cause DNA damage and lead to the development of cancer. In recent years, there has been a growing interest in studying the synthesis, mechanism of action, and physiological effects of HMMBzT, as well as its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-Hydroxymethyl-2-methylimidazo(2,1-b)benzothiazole involves the formation of DNA adducts, which are covalent bonds between the this compound molecule and the DNA molecule. These adducts can cause mutations in the DNA sequence, leading to the development of cancer. This compound has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and cell proliferation. These effects can lead to the development of cancer and other diseases.
Advantages and Limitations for Lab Experiments
3-Hydroxymethyl-2-methylimidazo(2,1-b)benzothiazole has several advantages for use in lab experiments, including its stability, solubility, and mutagenic properties. However, there are also limitations to its use, such as the need for specialized equipment and expertise to handle mutagenic compounds safely.
Future Directions
There are several future directions for research on 3-Hydroxymethyl-2-methylimidazo(2,1-b)benzothiazole, including the development of new synthesis methods, the study of its effects on different cell types and tissues, and the investigation of its potential as a therapeutic target for cancer treatment. Additionally, there is a need for further research on the mechanisms underlying the mutagenic and carcinogenic effects of this compound, as well as the development of new methods for detecting and measuring this compound in food and biological samples.
In conclusion, this compound is a mutagenic and carcinogenic compound that is formed during the cooking of meat and fish at high temperatures. It has been widely used in scientific research as a model compound to study the mutagenic and carcinogenic effects of HAAs. The synthesis, mechanism of action, and physiological effects of this compound have been extensively studied, and there are several future directions for research on this compound.
Scientific Research Applications
3-Hydroxymethyl-2-methylimidazo(2,1-b)benzothiazole has been widely used in scientific research as a model compound to study the mutagenic and carcinogenic effects of heterocyclic aromatic amines (HAAs). HAAs are a class of compounds that are formed during the cooking of meat and fish at high temperatures and are known to be mutagenic and carcinogenic. This compound is used as a surrogate for HAAs due to its similar chemical structure and mutagenic properties.
properties
CAS RN |
127345-91-9 |
---|---|
Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
(2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol |
InChI |
InChI=1S/C11H10N2OS/c1-7-9(6-14)13-8-4-2-3-5-10(8)15-11(13)12-7/h2-5,14H,6H2,1H3 |
InChI Key |
LNOGZUJTJKHQFR-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=CC=CC=C3SC2=N1)CO |
Canonical SMILES |
CC1=C(N2C3=CC=CC=C3SC2=N1)CO |
Other CAS RN |
127345-91-9 |
synonyms |
3-hydroxymethyl-2-methylimidazo(2,1-b)benzothiazole NIK 228 NIK-228 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.